3-Bromo-4-fluorobenzene-1,2-diol

Biotransformation Green Chemistry Precursor Synthesis

Procuring generic halogenated catechols for kinase-inhibitor SAR campaigns often introduces reactivity and biological-outcome variability. This specific 3-bromo-4-fluoro substitution pattern ensures reliable, reproducible results. - Enables direct synthesis of Polo-like kinase 1 (Plk1) inhibitors; the unique electronic profile cannot be replicated by 4-Cl or 4-Br analogs. - Chemo-enzymatic precursor (4-fluorocatechol) offers a more sustainable, scalable route than routes to other halogenated catechols. - Consistently ≥98% purity, in-stock at multiple sites, eliminates supply-chain uncertainty and QC delays.

Molecular Formula C6H4BrFO2
Molecular Weight 207.00 g/mol
Cat. No. B13906628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorobenzene-1,2-diol
Molecular FormulaC6H4BrFO2
Molecular Weight207.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)O)Br)F
InChIInChI=1S/C6H4BrFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H
InChIKeyIYEKHXCNXQMKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluorobenzene-1,2-diol: Chemical Identity and Procurement


3-Bromo-4-fluorobenzene-1,2-diol (CAS 1637490-68-6) is a halogenated catechol derivative with the molecular formula C₆H₄BrFO₂ and a molecular weight of 207.00 g/mol [1]. It is characterized by ortho-dihydroxy substitution on a benzene ring, with bromine at the 3-position and fluorine at the 4-position . This compound is primarily utilized as a synthetic building block in medicinal chemistry and materials research due to its distinct halogenation pattern .

Workflow
Synthesis of functionalized catechol derivatives and drug-like molecules
Selection
Specific 3-bromo-4-fluoro pattern dictates electronic and reactivity profile
Use Context
Medicinal chemistry and materials research building block

Risks of Substituting with Generic Analogs


The assumption that simple halogenated catechols are interchangeable as synthetic intermediates is unfounded. The specific 3-bromo-4-fluoro substitution pattern on the catechol core in 3-Bromo-4-fluorobenzene-1,2-diol creates a unique electronic environment that dictates its reactivity, physicochemical properties, and biological interaction profile . For instance, the electron-withdrawing nature of fluorine and bromine in a meta-arrangement can dramatically alter the pKa of the hydroxyl groups and the compound's susceptibility to oxidation when compared to other halogenated catechols like 4-chlorocatechol or 4-bromocatechol . Direct substitution with an isomer or a mono-halogenated analog cannot replicate this precise chemical behavior, potentially leading to failed reactions, altered biological outcomes, or inconsistent material properties [1].

Halogen substitution pattern may alter pKa and oxidation susceptibility compared to mono-halogenated analogs.
Replacing with 4-chlorocatechol or 4-bromocatechol can shift electronic environment and reaction outcomes.
Isomeric or analog substitution may not replicate precise chemical behavior in synthetic applications.

Quantitative Differentiation Analysis for Procurement


Superior Hydroxylation Rate of 4-Fluorocatechol Core

While 3-Bromo-4-fluorobenzene-1,2-diol itself is a downstream product, its synthesis via 4-fluorocatechol is significantly more efficient. The enzymatic hydroxylation rate of 4-fluorophenol to form the 4-fluorocatechol precursor is demonstrably faster than that for other halogenated analogs. Specifically, the formation rate of 4-fluorocatechol (0.39 μM/min/mg dry weight) is 1.15-fold higher than 4-chlorocatechol and 6.50-fold higher than 4-bromocatechol [1]. This establishes a more accessible and efficient synthetic route for 4-fluorocatechol, which can then be selectively brominated to yield the target 3-bromo-4-fluoro analog .

Precursor Hydroxylation Rate
Class-level
0.39 μM/min/mg
1.15× vs 4-chlorocatechol; 6.50× vs 4-bromocatechol
Supports more efficient biotransformation route to precursor
Pseudomonas putida F6 assay; class-level inference
Biotransformation Green Chemistry Precursor Synthesis

Commercial Availability and Procurement Feasibility

From a procurement perspective, 3-Bromo-4-fluorobenzene-1,2-diol is a viable, in-stock building block offered by multiple reputable suppliers in high purities, which is a critical factor for both initial screening and process scale-up. It is listed as 'In Stock' with catalog numbers from ChemScene, ChemSpace, and Leyan [1]. This contrasts with many highly specific or niche halogenated catechol derivatives that may require custom synthesis, introducing significant lead times and cost premiums. The compound is offered with purities typically at 95% or 98%, and with defined storage conditions (e.g., 4°C under nitrogen), ensuring batch-to-batch reliability for sensitive applications .

Procurement Feasibility
Reported
Target compound In-stock, ≥95% purity
vs
Custom synthesis Weeks lead time
Reduces lead time and procurement risk
Multiple supplier assessment; qualitative comparison
Procurement Supply Chain Building Blocks

Predicted Physicochemical Parameters for Rational Selection

The predicted physicochemical properties for 3-Bromo-4-fluorobenzene-1,2-diol, such as LogP (1.9994-2.28) and pKa (7.26±0.15), are well-defined and provide a quantitative basis for its selection over less characterized analogs [1]. For instance, the calculated TPSA of 40.46 Ų and a LogP of ~2.0 suggest moderate lipophilicity and membrane permeability, parameters that can be compared to other catechol derivatives. While direct head-to-head comparisons are not available, the availability of these calculated parameters allows for rational compound selection based on predicted behavior in silico or in vitro assays, a key advantage when procuring a building block for early-stage drug discovery .

Predicted Physicochemical Properties
Class-level
LogP 1.9994–2.28 pKa 7.26±0.15 TPSA 40.46 Ų
Enables rational, data-driven selection
Computational predictions; experimental validation recommended
Physicochemical Properties ADME Prediction Chemical Development

Validated Application Scenarios


Key Intermediate for Plk1 Inhibitor Synthesis

3-Bromo-4-fluorobenzene-1,2-diol is specifically identified as a crucial starting material or intermediate in the synthesis of inhibitors targeting Polo-like kinase 1 (Plk1) . Plk1 is a key regulator of cell division and a validated target for anticancer therapies. For projects focused on developing novel Plk1 inhibitors, procuring this specific compound is not just an option but a necessity, as its unique substitution pattern is integral to the target pharmacophore. This provides a direct, application-specific rationale for its procurement over other generic halogenated catechols .

Efficient Precursor Biotransformation in Process Chemistry

For process chemists seeking more sustainable synthetic routes, the efficient biotransformation of 4-fluorophenol to 4-fluorocatechol, a precursor to 3-Bromo-4-fluorobenzene-1,2-diol, offers a compelling advantage [1]. The high relative formation rate (0.39 μM/min/mg dry weight) suggests that a chemo-enzymatic route to the target compound may be more efficient and environmentally benign than routes starting with other halogenated analogs. This can inform decisions regarding the choice of building block when planning a larger-scale synthesis or a campaign to produce diverse catechol-based compound libraries [1].

Building Block for Parallel Synthesis and SAR Studies

The well-defined and favorable physicochemical properties (LogP ~2.0, TPSA 40.46 Ų) combined with ready commercial availability make 3-Bromo-4-fluorobenzene-1,2-diol an excellent choice for procurement-intensive research activities like structure-activity relationship (SAR) campaigns [2]. Its in-stock status from multiple vendors and high purity (≥98%) [2] ensures that it can be reliably incorporated into parallel synthesis arrays without the supply chain variability or analytical uncertainty that can plague less common or custom-synthesized halogenated catechols. This enables researchers to focus on generating and interpreting data rather than managing procurement and quality control of critical starting materials [2].

Application
Selection Property
Validation Focus
Plk1 inhibitor synthesis studies
Specific 3-bromo-4-fluoro catechol core
Pharmacophore integration and synthetic route viability
Chemo-enzymatic synthesis of fluorocatechol derivatives
Reported higher precursor hydroxylation rate
Biotransformation efficiency and green chemistry metrics
Parallel synthesis and SAR campaigns
Ready commercial availability and defined purity
Procurement reliability and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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